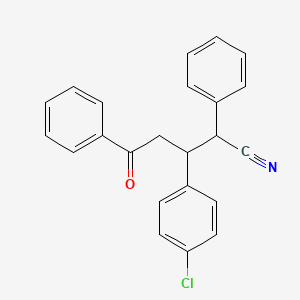
3-(4-Chlorophenyl)-5-oxo-2,5-diphenylpentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-5-oxo-2,5-diphenylpentanenitrile, also known as 4-chloro-3-phenyl-5-oxo-2,5-diphenylpentanenitrile, is a compound with a wide range of scientific applications. It is a synthetic compound with a molecular formula of C18H14ClNO, and is composed of a benzene ring with a chlorine atom attached, an oxo group, and two phenyl groups. This compound has been studied for its potential use in the synthesis of pharmaceuticals, as a catalyst for a variety of reactions, and for its potential biological effects.
Aplicaciones Científicas De Investigación
Luminescent Properties and Metal Interactions
Lai et al. (1999) explored the luminescent properties of mono- and binuclear cyclometalated platinum(II) complexes, including derivatives with 4-chlorophenyl groups. These complexes exhibit emission in fluid solution at room temperature, which could have applications in the development of new luminescent materials for optical devices and sensors (Lai et al., 1999).
Oxidative Degradation of Pollutants
Bokare and Choi (2011) conducted a study on the oxidative degradation of aqueous organic pollutants using a system based on the Cr(III)/Cr(VI) redox cycle. They demonstrated the potential of this system in environmental applications, particularly for the treatment of water contaminated with organic compounds (Bokare & Choi, 2011).
Molecular Structures and Redox Properties
Chowdhury et al. (2008) investigated the molecular structures and redox properties of oxorhenium(V) '3+1' mixed ligand complexes with heterocyclic thiolates. The study provides insights into the coordination chemistry of rhenium and its potential applications in catalysis and materials science (Chowdhury et al., 2008).
Unusual Reaction Pathways
Dyachenko and Krasnikov (2012) reported on the unusual Michael reaction of "3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one" with "3-amino-N-phenyl-3-thioxopropanamide," leading to a mixture of products. This study highlights the complex reactivity of compounds containing the 4-chlorophenyl group and may have implications for synthetic organic chemistry (Dyachenko & Krasnikov, 2012).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-oxo-2,5-diphenylpentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO/c24-20-13-11-18(12-14-20)21(15-23(26)19-9-5-2-6-10-19)22(16-25)17-7-3-1-4-8-17/h1-14,21-22H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIGHLDDQQOJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2752283.png)
![2-(4-{3-[(4-Chlorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2752284.png)
![5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2752285.png)
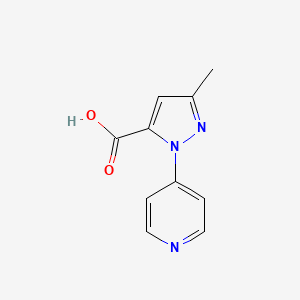

![2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2752290.png)
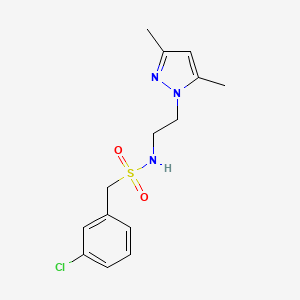
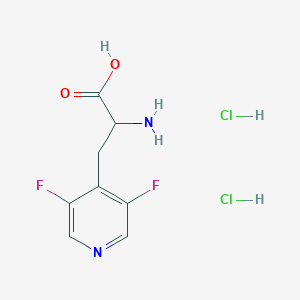
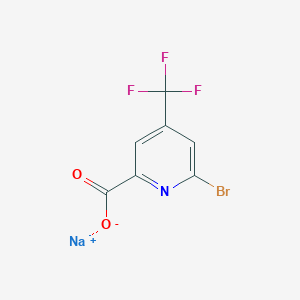
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2752297.png)
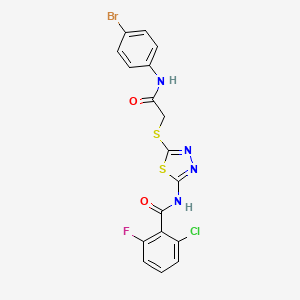
![6-chloro-5-fluoro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2752300.png)
![N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine](/img/structure/B2752302.png)
![tert-butyl (2S)-4-[2-(methylsulfanyl)pyridine-4-carbonyl]-2-(propan-2-yl)piperazine-1-carboxylate](/img/structure/B2752304.png)